ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate
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Overview
Description
Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains an ethyl ester group and a benzyloxy substituent, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzofuran with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with ethyl 2-aminobenzoate under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, it may interact with signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate can be compared with other benzofuran derivatives, such as:
Methyl 5-acetyl-2-(benzyloxy)benzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-(Benzyloxy)-5-(2-bromoacetyl)benzoate: Contains a bromoacetyl group, which imparts different reactivity and biological activity.
5-Acetyl-2-(benzyloxy)benzoic acid: Lacks the ester group, resulting in different solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its potential pharmacological properties. The structure can be described as follows:
- Benzofuran core : A fused benzene and furan ring.
- Amido group : Enhances interaction with biological targets.
- Benzyloxy and ethyl groups : Contribute to solubility and bioactivity.
Biological Activities
Benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies indicate that benzofuran compounds can inhibit cancer cell growth. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range. The mechanism typically involves apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Benzofurans have been reported to possess antibacterial and antifungal activities. The presence of specific functional groups can enhance these effects, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or reduced inflammation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives:
- Antitumor Studies : A series of benzofuran derivatives were tested against human cancer cell lines, revealing significant inhibitory effects. For example, compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM against ovarian and lung cancer cells .
- Antimicrobial Testing : Research demonstrated that certain benzofuran derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infections resistant to conventional antibiotics .
Comparative Analysis
The following table compares the biological activities of this compound with other related compounds:
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | 10 - 30 | Moderate | Yes |
Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | 12 - 25 | High | Yes |
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | 15 - 35 | Low | No |
Properties
IUPAC Name |
ethyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-3-30-26(29)20-11-7-8-12-22(20)27-25(28)24-17(2)32-23-14-13-19(15-21(23)24)31-16-18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQSQPJJRGPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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